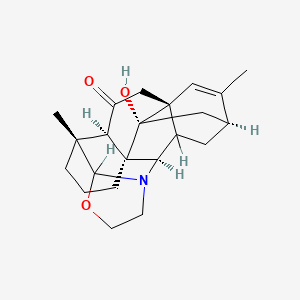

Spirasine I

Description

Spirasine I is a bioactive compound identified in phytochemical studies of Croton gratissimus Burch (lavender croton) herbal tea . Spirasine I has demonstrated notable pharmacokinetic properties, including high gastrointestinal absorption (GIA) and compliance with drug-likeness criteria, making it a promising candidate for further pharmaceutical exploration .

Properties

CAS No. |

106777-13-3 |

|---|---|

Molecular Formula |

C22H29NO3 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(1R,5R,11R,14S,17R,20S,21S)-21-hydroxy-5,15-dimethyl-7-oxa-10-azaheptacyclo[12.6.2.01,11.05,20.06,10.012,17.017,21]docos-15-en-19-one |

InChI |

InChI=1S/C22H29NO3/c1-12-9-20-11-15(24)16-19(2)4-3-5-21(16)17(23-6-7-26-18(19)23)14(20)8-13(12)10-22(20,21)25/h9,13-14,16-18,25H,3-8,10-11H2,1-2H3/t13-,14?,16+,17+,18?,19+,20-,21+,22-/m0/s1 |

InChI Key |

BDYVYNKEWLPLCY-SRCHUMBQSA-N |

SMILES |

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |

Isomeric SMILES |

CC1=C[C@@]23CC(=O)[C@@H]4[C@]5(CCC[C@@]46[C@@]2(C[C@@H]1CC3[C@H]6N7C5OCC7)O)C |

Canonical SMILES |

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Pharmacokinetic and Structural Analysis

Pharmacokinetic Profile Comparison

Table 1 summarizes the pharmacokinetic parameters of Spirasine I and six related compounds, as predicted through computational modeling :

Table 1. Pharmacokinetic Comparison of Spirasine I and Analogs

| Compound | GIA Level | Lipinski/Lead Violations | CYP Inhibition (CYP1A2, CYP2D6, CYP3A4) |

|---|---|---|---|

| Spirasine I | High | 1 | None |

| 8-Demethylgeranylin | High | 1 | None |

| Flavonoid 3-O-D-galactoside | High | 1 | None |

| Caffeine | High | 1 | None |

| Chlorophyll a | Low | 1 | None |

| 4-Methylumbelliferyl glucoside | Low | 1 | None |

| Paclitaxel | Low | 2 | None |

Key Findings:

- GIA and Drug-Likeness: Spirasine I shares high GIA with caffeine, 8-demethylgeranylin, and flavonoid 3-O-D-galactoside, suggesting favorable oral bioavailability. Unlike paclitaxel, which violates two Lipinski/Lead rules (indicating poor drug-likeness), Spirasine I violates only one, aligning it closer to conventional pharmaceuticals .

- CYP Inhibition: None of the compounds inhibit key hepatic enzymes, reducing risks of drug-drug interactions .

Structural and Functional Insights

This contrasts with:

- Paclitaxel: A diterpenoid with a taxane ring system; its low GIA and dual Lipinski violations correlate with its large molecular weight and poor solubility .

- Flavonoid 3-O-D-galactoside: A glycosylated flavonoid with polar sugar moieties, yet it retains high GIA due to optimized passive diffusion .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Spirasine I with high purity, and how can researchers validate its structural integrity?

- Methodological Answer :

- Synthesis : Use stepwise protocols with controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to minimize side products. For purification, employ column chromatography with solvent gradients optimized for Spirasine I’s polarity .

- Validation : Combine analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy (comparison to published spectra for functional group verification). Include mass spectrometry (HRMS) to confirm molecular weight .

- Key Considerations : Document reaction yields, solvent residues, and batch-to-batch variability in supplementary materials for reproducibility .

Q. How can researchers design initial biological activity assays for Spirasine I while minimizing false positives?

- Methodological Answer :

- Assay Design : Use dose-response curves with at least three independent replicates. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only) to validate assay conditions.

- Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance (p < 0.05) and calculate IC₅₀ values using nonlinear regression models .

- Key Considerations : Pre-screen for cytotoxicity in non-target cell lines to isolate mechanism-specific effects .

Q. Which analytical techniques are most suitable for characterizing Spirasine I’s stability under physiological conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., pH variations, thermal stress) followed by LC-MS to identify degradation products.

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor real-time degradation rates and derive half-life (t₁/₂) under simulated biological conditions .

- Key Considerations : Validate methods with spike-and-recovery experiments to ensure analytical accuracy .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro potency and in vivo efficacy data for Spirasine I?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (AUC), plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to identify bioavailability limitations .

- Tissue Distribution Studies : Use radiolabeled Spirasine I or LC-MS/MS to quantify drug accumulation in target vs. non-target tissues .

- Key Considerations : Cross-validate in vivo models (e.g., transgenic vs. wild-type animals) to assess model-specific biases .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize Spirasine I’s selectivity?

- Methodological Answer :

- Systematic SAR : Synthesize analogs with targeted modifications (e.g., substituent variations at positions R₁ and R₂) and test against related off-target proteins.

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and guide synthetic priorities .

Q. What integrated approaches are recommended to elucidate Spirasine I’s mechanism of action at the molecular level?

- Methodological Answer :

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated vs. untreated cells.

- Target Deconvolution : Use affinity chromatography with Spirasine I-conjugated beads followed by Western blotting or SILAC-based pull-down assays .

- Key Considerations : Validate putative targets via CRISPR knockout or siRNA silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.